N-(3,4-Dichlorophenyl)acetamide

Catalog No.
S567425
CAS No.
2150-93-8
M.F
C8H7Cl2NO
M. Wt
204.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Dichlorophenyl)acetamide

CAS Number

2150-93-8

Product Name

N-(3,4-Dichlorophenyl)acetamide

IUPAC Name

N-(3,4-dichlorophenyl)acetamide

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)

InChI Key

SCYGGCAQZFJGRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Synonyms

3,4-dichloroacetanilide

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl

N-(3,4-Dichlorophenyl)acetamide is an organic compound with the chemical formula C₈H₇Cl₂NO. It features a dichlorophenyl group attached to an acetamide moiety, which contributes to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both the chlorinated aromatic ring and the amide functional group .

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, N-(3,4-Dichlorophenyl)acetamide can hydrolyze to yield 3,4-dichloroaniline and acetic acid.
  • Condensation Reactions: The amide group can participate in condensation reactions with various electrophiles, leading to the formation of more complex organic structures.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of N-(3,4-Dichlorophenyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dichloroaniline and chloroacetyl chloride.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Solvent Use: Organic solvents like benzene may be employed to facilitate the reaction.

This method allows for efficient production of N-(3,4-Dichlorophenyl)acetamide in a laboratory setting .

N-(3,4-Dichlorophenyl)acetamide has several applications across various fields:

  • Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials .

Interaction studies involving N-(3,4-Dichlorophenyl)acetamide focus on its behavior in biological systems and its interactions with other molecules. These studies often examine:

  • Binding Affinity: How well it binds to specific biological targets or receptors.
  • Synergistic Effects: The impact of combining N-(3,4-Dichlorophenyl)acetamide with other compounds on enhancing or diminishing biological activity.

Such studies are crucial for understanding its potential therapeutic roles and safety profile .

Several compounds share structural similarities with N-(3,4-Dichlorophenyl)acetamide. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaSimilarity Index
N-(2-Amino-4,5-dichlorophenyl)acetamideC₈H₈Cl₂N₂O0.93
N-(3,4-Dichlorophenyl)-N-methylacetamideC₉H₉Cl₂N0.93
N,N'-(4,5-Dichloro-1,2-phenylene)diacetamideC₁₄H₁₂Cl₂N₂O₂0.93
N-(3,5-Dichlorophenyl)acetamideC₈H₇Cl₂NO0.93

Uniqueness

N-(3,4-Dichlorophenyl)acetamide is unique due to its specific arrangement of chlorine substituents and the acetamide group. This configuration may influence its reactivity and biological activity differently compared to other similar compounds listed above .

Nomenclature and Classification

IUPAC Naming and Identification

N-(3,4-Dichlorophenyl)acetamide represents a systematic nomenclature following International Union of Pure and Applied Chemistry conventions [1]. The compound is designated by its Chemical Abstracts Service registry number 2150-93-8, which serves as its unique molecular identifier [1] [6]. The molecular formula C₈H₇Cl₂NO defines the atomic composition, comprising eight carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom [1] [5].

The IUPAC Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12), providing a standardized textual representation of its molecular structure [1] [6]. The corresponding InChI Key SCYGGCAQZFJGRF-UHFFFAOYSA-N serves as a shortened hash version for database searches and computational applications [1] [6].

Common Synonyms and Alternative Nomenclature

The compound exhibits multiple nomenclature variations in scientific literature and chemical databases [1] . The most frequently encountered synonym is 3,4-dichloroacetanilide, which emphasizes the acetanilide structural framework [1] [6]. Additional recognized names include 3',4'-dichloroacetanilide, indicating the chlorine substitution pattern on the aromatic ring [1] [6].

Alternative systematic names encompass N-acetyl-3,4-dichloroaniline, highlighting the acetylation of the corresponding aniline derivative [1] [6]. Registry databases also recognize designations such as acetamide, N-(3,4-dichlorophenyl)- and acetanilide, 3',4'-dichloro- [1] [17]. Specialized database codes include NSC 30069 and NSC 17008 from the National Cancer Institute Development Therapeutics Program [1] [6].

Structural Features

Molecular Structure and Bond Characteristics

N-(3,4-Dichlorophenyl)acetamide possesses a molecular weight of 204.053 atomic mass units [6] [15]. The compound features a dichlorobenzene ring system with chlorine substituents positioned at the 3 and 4 positions relative to the nitrogen-bearing carbon [1] [6]. The acetamide functional group (-NHCOCH₃) connects to the aromatic ring through a carbon-nitrogen bond [1] [10].

The SMILES (Simplified Molecular Input Line Entry System) notation CC(=O)NC1=CC(=C(C=C1)Cl)Cl provides a linear representation of the molecular connectivity [1] [5]. Bond length measurements from crystallographic studies of related dichloroacetanilide compounds reveal characteristic aromatic carbon-carbon distances and amide bond parameters [8] [25]. The carbon-chlorine bonds exhibit typical covalent character with bond lengths approximately 1.74 Angstroms [8] [25].

Stereochemical Considerations

The compound exhibits achiral characteristics due to the absence of stereogenic centers in its molecular framework [9] [11]. The planar aromatic ring system and the sp²-hybridized carbonyl carbon prevent the formation of stereoisomers [9] [11]. Conformational analysis reveals that the molecule can adopt different rotational conformations around the C-N bond connecting the acetamide group to the aromatic ring [23] [24].

Research on related N-(3,4-dimethylphenyl)acetamide compounds demonstrates that the conformation of the N-H bond can exhibit either syn or anti orientations relative to substituents on the aromatic ring [23] [24]. For N-(3,4-dichlorophenyl)acetamide, the N-H bond adopts an anti conformation with respect to the 3-chloro substituent, contrasting with syn conformations observed in dimethyl-substituted analogs [23] [24].

Conformational Analysis

Molecular conformational studies indicate that N-(3,4-dichlorophenyl)acetamide can exist in multiple energetically accessible conformations [23] [24]. The primary conformational flexibility arises from rotation around the phenyl-nitrogen bond and the nitrogen-carbonyl bond [23] [24]. Crystallographic investigations of similar acetanilide derivatives reveal that molecular geometry remains relatively consistent across different polymorphic phases [8] [25].

Temperature-dependent studies on related 2,6-dichloroacetanilide compounds show minimal influence of thermal effects on molecular geometry between different crystalline phases [8] [25]. The compound's conformational behavior is influenced by intermolecular hydrogen bonding patterns, particularly involving the amide N-H group and carbonyl oxygen [23] [24]. These interactions contribute to the stabilization of specific conformational arrangements in solid-state structures [23] [24].

Identification Methods

Spectroscopic Analysis

2.3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-(3,4-dichlorophenyl)acetamide [12] [37]. Proton NMR spectroscopy reveals characteristic chemical shift patterns for the aromatic protons, acetyl methyl group, and amide proton [12] [37]. The aromatic region typically displays signals corresponding to the three aromatic protons on the dichlorosubstituted benzene ring [12] [37].

The acetyl methyl group appears as a singlet in the aliphatic region, while the amide N-H proton exhibits a characteristic downfield chemical shift due to deshielding effects [12] [37]. Carbon-13 NMR spectroscopy provides additional structural confirmation through distinct signals for the carbonyl carbon, aromatic carbons, and methyl carbon [12] [37]. The chlorine substituents influence the chemical shifts of adjacent aromatic carbons through inductive and mesomeric effects [12] [37].

2.3.1.2. Mass Spectrometry

Mass spectrometric analysis of N-(3,4-dichlorophenyl)acetamide generates characteristic fragmentation patterns useful for structural identification [15] [21]. Electron ionization mass spectrometry produces a molecular ion peak at m/z 204, corresponding to the molecular weight [15] [21]. The isotope pattern reflects the presence of two chlorine atoms, creating a distinctive envelope with peaks at M, M+2, and M+4 due to chlorine isotopic distribution [15] [21].

Common fragmentation pathways include loss of the acetyl group (m/z 162) and formation of dichloroaniline cation fragments [15] [21]. The compound exhibits an ionization energy of approximately 8.09 electron volts under electron impact conditions [20]. Additional fragment ions arise from chlorine loss and ring fragmentation processes, providing structural confirmation through characteristic mass spectral patterns [15] [21].

2.3.1.3. Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies for N-(3,4-dichlorophenyl)acetamide functional groups [13] [14]. The amide N-H stretch typically appears around 3300-3500 cm⁻¹, while the carbonyl C=O stretch occurs near 1650-1680 cm⁻¹ [13] [14]. Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, and aromatic C=C stretches appear around 1450-1600 cm⁻¹ [13] [14].

The C-Cl stretching vibrations contribute to the fingerprint region below 1300 cm⁻¹, providing additional structural confirmation [13] [14]. Amide II and III bands, arising from N-H bending and C-N stretching combinations, appear in the 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹ regions respectively [13] [14]. These vibrational frequencies serve as diagnostic tools for compound identification and purity assessment [13] [14].

Chromatographic Methods

Gas chromatographic analysis employs N-(3,4-dichlorophenyl)acetamide retention characteristics for identification and quantification [18]. Under isothermal conditions at 170°C on SE-30 stationary phase, the compound exhibits a Kovats retention index of 1727 [18]. This retention behavior facilitates separation from related acetanilide derivatives and serves as a reference parameter for analytical method development [18].

High-performance liquid chromatography provides alternative separation capabilities, particularly useful for thermally labile samples [16]. Reverse-phase chromatographic methods utilizing acetonitrile-water mobile phases enable effective separation and analysis [16]. The compound's moderate polarity and aromatic character influence its retention behavior on various stationary phases [16]. Mass spectrometry-compatible mobile phase conditions employ formic acid modifiers to enhance ionization efficiency [16].

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural characterization of N-(3,4-dichlorophenyl)acetamide in its solid state [19] [22]. Single crystal diffraction studies reveal precise atomic coordinates, bond lengths, and bond angles [19] [22]. The crystallographic data confirm the molecular geometry and intermolecular packing arrangements [19] [22].

Crystal structure determinations of related dichloroacetanilide compounds demonstrate typical space group symmetries and unit cell parameters [19] [22]. The molecular packing is stabilized by intermolecular N-H···O hydrogen bonding between amide groups [19] [22]. These structural investigations provide essential data for understanding solid-state properties and polymorphic behavior [19] [22].

Table 1: Key Spectroscopic Identification Parameters

MethodParameterValue/RangeReference
¹H NMRAromatic protons7.0-7.6 ppm [12] [37]
¹H NMRAcetyl methyl2.0-2.5 ppm [12] [37]
¹H NMRAmide N-H7.5-8.5 ppm [12] [37]
IRN-H stretch3300-3500 cm⁻¹ [13] [14]
IRC=O stretch1650-1680 cm⁻¹ [13] [14]
MSMolecular ionm/z 204 [15] [21]
GCRetention index1727 (SE-30, 170°C) [18]

Table 2: Physical Properties and Molecular Descriptors

PropertyValueReference
Molecular formulaC₈H₇Cl₂NO [1] [6]
Molecular weight204.053 g/mol [6] [15]
CAS number2150-93-8 [1] [6]
Melting point121-124°C [10] [17]
Density (predicted)1.393 g/cm³ [10] [32]
Log P3.00-3.02 [5] [17]
InChI KeySCYGGCAQZFJGRF-UHFFFAOYSA-N [1] [6]

XLogP3

3.2

LogP

3.0 (LogP)

UNII

N6H98GF14R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2150-93-8

Wikipedia

3',4'-dichloroacetanilide

Dates

Last modified: 08-15-2023

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